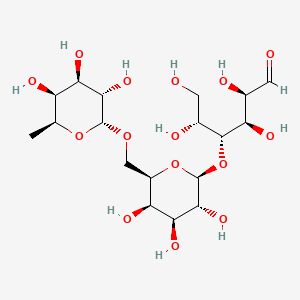

(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal

Description

The compound (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal (CAS: 6363-53-7) is a highly oxygenated carbohydrate derivative with a hexanal backbone. It features multiple stereocenters and a branched structure comprising two tetrahydro-2H-pyran (pyranose) rings linked via glycosidic bonds. The compound exists as a hydrate (C₁₂H₂₄O₁₂) with a molecular weight of 360.31 g/mol and exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

Molecular Formula |

C18H32O15 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(31-5)30-4-8-11(25)13(27)15(29)18(32-8)33-16(7(22)3-20)10(24)6(21)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18-/m0/s1 |

InChI Key |

VTWUSCNZCBEDQO-KAXHSSPGSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyranose Building Blocks

- Monosaccharides such as glucose derivatives or protected glucose analogs.

- Chiral auxiliaries or enantiomerically pure starting materials to ensure stereoselectivity.

- Protection of hydroxyl groups: Using acylation (e.g., acetic anhydride with pyridine) or silylation (e.g., tert-butyldimethylsilyl chloride) to selectively protect hydroxyl groups.

- Formation of glycosyl donors: Activation of protected sugars as glycosyl halides (e.g., bromides or chlorides) or trichloroacetimidates, which serve as glycosyl donors.

Glycosylation to Form Linkages

- Use of Lewis acid catalysts such as BF₃·Et₂O or TMSOTf (trimethylsilyl trifluoromethanesulfonate) to promote glycosidic bond formation.

- Reaction typically carried out at low temperatures (e.g., -20°C to 0°C) to control stereochemistry.

- Anhydrous solvents like dichloromethane or acetonitrile.

- Excess donor or acceptor to drive the reaction.

- Use of molecular sieves to maintain dryness.

Functionalization of Hydroxyl Groups

- Hydroxyl methylation: Using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).

- Oxidation to aldehyde: Selective oxidation of primary alcohols to aldehydes using reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

Stereoselective Hydroxylation and Methylation

- Hydroxyl groups are introduced via regioselective hydroxylation using osmium tetroxide or other oxidants, often under controlled conditions.

- Methyl groups are added selectively at specific positions using methylating agents, with regioselectivity controlled by protecting groups.

Assembly of the Final Structure

- The complex assembly involves coupling the two sugar units via glycosidic bonds, followed by oxidation or reduction steps to install the aldehyde functionality.

- Final deprotection involves removing protecting groups under mild conditions (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for esters).

Industrial and Laboratory-Scale Methods

While laboratory synthesis is primarily based on multi-step organic reactions, industrial synthesis would focus on:

- Biocatalytic methods: Enzymatic glycosylation using glycosyltransferases for regio- and stereoselectivity.

- Green chemistry approaches: Employing environmentally benign solvents and catalysts.

- Flow chemistry: For scalable, continuous production with better control over reaction parameters.

Summary of Critical Reaction Parameters

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Protection of hydroxyl groups | Acetic anhydride, pyridine | Room temperature | To prevent side reactions |

| Glycosylation | Glycosyl halides, TMSOTf | -20°C to 0°C, anhydrous | To form glycosidic bonds |

| Hydroxyl methylation | Methyl iodide, K₂CO₃ | Room temperature | To methylate hydroxyl groups |

| Oxidation | PCC, Dess–Martin | Room temperature | To convert alcohols to aldehydes |

| Deprotection | Hydrogenolysis, base | Mild conditions | To remove protecting groups |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Glycosylation: Formation of glycosidic bonds with other sugar molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and protecting group reagents (e.g., TBDMS-Cl, acetyl chloride). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential role in metabolic pathways or as a precursor to biologically active molecules. Its structural similarity to natural sugars could make it a candidate for research in carbohydrate chemistry.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound may find applications in the production of specialty chemicals, pharmaceuticals, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal would depend on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include metabolic pathways, signal transduction pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Compound 10a ()

- Structure: (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-fluoro-2-methylphenoxy)-tetrahydro-2H-pyran-3,4,5-triyl triacetate.

- Key Differences :

Methyl (2R,3S,4S,5R,6S,9R)-4-Benzyloxy-6-(1-ethoxy-1-hydroperoxymethyl)-2-methoxy-3,5-dimethyltetrahydropyran-2-carboxylate ()

- Structure : A methyl ester with benzyloxy, methoxy, and hydroperoxymethyl groups.

- Key Differences: Contains non-polar benzyl and methyl groups, reducing water solubility. MW: 398.19 g/mol, with carbon content (60.29%) higher than the target compound due to aromatic rings .

Carbohydrate Derivatives and Glycosides

3-O-α-L-Fucopyranosyl-D-glucose ()

- Structure : A disaccharide of glucose and fucose (6-deoxy-L-galactose).

- Key Differences: Simpler structure with fewer hydroxyl groups (C₁₂H₂₂O₁₀ vs. C₁₂H₂₄O₁₂). Lacks the hexanal backbone and methyl-substituted pyranose ring present in the target compound .

(3R,4R,5R)-6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,4,5-pentaol ()

Structural and Functional Analysis

Molecular Complexity and Stereochemistry

- The target compound’s branched pyranose rings and hexanal group introduce conformational rigidity, distinguishing it from linear analogues like Compound 14a () or monosaccharides .

- Stereochemical diversity (e.g., 2R,3R,4R,5R vs. 2S,3R configurations in other compounds) affects biological activity and synthesis pathways .

Physicochemical Properties

| Property | Target Compound | Compound 10a | 3-O-α-L-Fucopyranosyl-D-glucose |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₄O₁₂ | C₂₀H₂₃FO₉ | C₁₂H₂₂O₁₀ |

| Molecular Weight (g/mol) | 360.31 | ~434 | 344.31 |

| Key Functional Groups | 8 hydroxyls, aldehyde | 3 acetoxy, fluoroaromatic | 7 hydroxyls, glycosidic bond |

| Solubility | High (polar) | Low (organic solvents) | Moderate (water) |

Biological Activity

The compound (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal is a complex polyol with significant biological activity. This article will explore its biological properties through various studies and data.

Molecular Formula: C₁₂H₂₂O₁₂

Molecular Weight: 358.30 g/mol

CAS Number: 96-82-2

Biological Activity Overview

This compound exhibits various biological activities that are crucial for its potential therapeutic applications. The following sections detail the specific activities and findings from recent studies.

Antioxidant Activity

Numerous studies have indicated that polyols like this compound possess antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cells. In vitro assays demonstrated that the compound effectively reduced oxidative damage in cellular models .

Antimicrobial Properties

Research has shown that the compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria and found significant inhibitory effects on both types . The mechanism is believed to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Antioxidant Activity :

- Case Study on Antimicrobial Activity :

Data Tables

| Biological Activity | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |

| Antimicrobial | Agar Diffusion | Zone of inhibition: 15 mm |

| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha and IL-6 levels |

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

The compound’s synthesis is complicated by its stereochemical complexity and multiple hydroxyl groups, which require precise protection/deprotection strategies. A validated approach involves:

- Stepwise glycosylation : Sequential coupling of pyranose subunits using thioglycoside donors to control stereochemistry .

- Hydroxy group protection : Benzyl or acetyl groups are used to prevent unwanted side reactions, followed by catalytic hydrogenation or hydrolysis for deprotection .

- Purification : High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 or amine-modified silica) resolves stereoisomers .

Q. Which analytical techniques are most effective for structural characterization?

- NMR spectroscopy : 1D H and C NMR, combined with 2D experiments (COSY, HSQC, HMBC), map connectivity and confirm stereocenters. For example, coupling constants () in pyranose rings distinguish axial/equatorial configurations .

- Mass spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ions and fragmentation patterns, critical for verifying glycosidic linkages .

- X-ray crystallography : Resolves absolute configuration but is limited by the compound’s hygroscopicity and crystallization challenges .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Stable at –20°C for >6 months in inert atmospheres (e.g., argon) but degrades at >25°C due to hydroxyl group oxidation .

- pH : Degrades rapidly in acidic conditions (pH <3) via glycosidic bond hydrolysis; neutral or mildly alkaline buffers (pH 7–9) are optimal .

- Light exposure : UV light induces photodegradation; amber glassware or light-blocking containers are recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert behavior) may arise from:

- Impurity profiles : Use orthogonal purification (e.g., size-exclusion chromatography + HPLC) to isolate >99% pure samples .

- Conformational dynamics : Molecular dynamics simulations (MD) and nuclear Overhauser effect (NOE) NMR identify bioactive conformers .

- Assay interference : Validate activity via multiple assays (e.g., fluorescence-based and cell viability assays) to rule out false positives .

Q. How can the compound’s stereochemistry influence its interaction with biological targets?

- Docking studies : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to enzymes like glycosidases. For example, the (2S,3R,4S,5R,6R)-pyranose subunit may block active sites via hydrogen bonding .

- Mutagenesis assays : Co-crystallization with mutant proteins (e.g., glycosidase variants) identifies stereospecific binding residues .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during target binding, revealing stereochemical contributions to affinity .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) enhance aqueous solubility but require cytotoxicity testing (<0.1% v/v) .

- Prodrug derivatization : Acetylation of hydroxyl groups improves membrane permeability, with enzymatic cleavage restoring activity .

- Nanoformulation : Encapsulation in liposomes or cyclodextrins increases bioavailability while reducing renal clearance .

Q. How can researchers address discrepancies in toxicity profiles across studies?

- Dose-response analysis : Establish LC/EC curves in multiple cell lines (e.g., HEK293, HepG2) to differentiate cell-specific effects .

- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., oxidized aldehydes) formed during degradation .

- In silico toxicity prediction : Tools like ProTox-II assess potential hepatotoxicity or mutagenicity, guiding experimental validation .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical methods for quantifying this compound in biological matrices?

- Matrix interference : Biological fluids (e.g., serum) require solid-phase extraction (SPE) or protein precipitation prior to LC-MS/MS analysis .

- Low sensitivity : Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances MS detection limits to <1 nM .

- Isomer co-elution : Chiral columns (e.g., CHIRALPAK IA) or ion-mobility MS separate stereoisomers .

Q. How can researchers validate the compound’s proposed mechanism of action in complex systems?

- Knockout models : CRISPR/Cas9 gene editing in cell lines (e.g., deleting target enzymes) confirms pathway specificity .

- Isotope labeling : C-labeled analogs track metabolic fate via NMR or MS imaging .

- Multi-omics integration : Correlate transcriptomic/proteomic data with phenotypic changes to map mechanistic networks .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of airborne particles .

- Spill management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate surfaces with 70% ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.